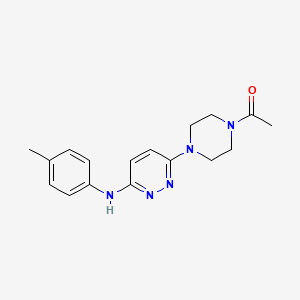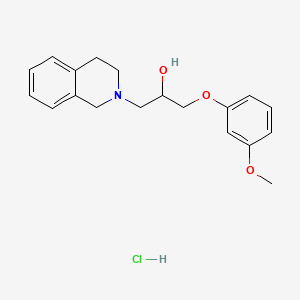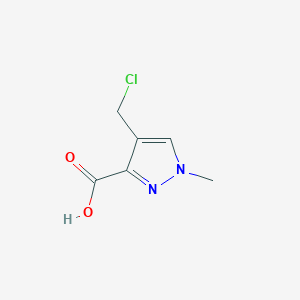![molecular formula C18H20N4OS B2491034 (1,5-diméthyl-1H-pyrazol-3-yl)(4-(benzo[d]thiazol-2-yl)pipéridin-1-yl)méthanone CAS No. 1014091-98-5](/img/structure/B2491034.png)
(1,5-diméthyl-1H-pyrazol-3-yl)(4-(benzo[d]thiazol-2-yl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Compounds with structures similar to "(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" are often synthesized through multi-step chemical reactions involving the coupling of benzo[d]thiazol with piperidinyl and pyrazolyl moieties. These syntheses typically involve reactions such as amide coupling, nucleophilic substitution, and cyclization. The choice of reagents, solvents, and conditions is critical for achieving high yield and purity (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These studies reveal the geometry, conformation, and electronic structure of the molecules. For example, piperidine and pyrazolyl rings often adopt specific conformations that influence the compound's overall molecular geometry and its interactions (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the functional groups present in the molecule. The benzo[d]thiazol and pyrazolyl groups contribute to the compound's electron-donating and electron-withdrawing characteristics, affecting its reactivity towards nucleophiles and electrophiles. These compounds may undergo reactions such as hydrolysis, oxidation, and further substitution depending on the reaction conditions and the presence of specific functional groups (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure and intermolecular forces. Compounds with benzo[d]thiazol and piperidinyl groups typically exhibit moderate solubility in organic solvents and may form crystalline solids with specific melting points, which can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are key to understanding the behavior of these compounds in chemical reactions and potential applications. The presence of electron-donating and electron-withdrawing groups within the molecule influences its chemical stability, reactivity, and interaction with biological targets. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Huang et al., 2021).
Applications De Recherche Scientifique
Propriétés Antitumorales et Anticancéreuses
La structure unique du composé en fait un candidat prometteur pour la recherche sur le cancer. Les chercheurs ont exploré son potentiel en tant qu'agent antitumoral. Par exemple, des dérivés de ce composé ont démontré une cytotoxicité puissante contre les lignées cellulaires cancéreuses humaines, notamment MGC-803, HepG-2, T24 et NCI-H460 . Des recherches supplémentaires sur son mécanisme d'action et son efficacité sont en cours.
Activités Antibactériennes et Antimycobactériennes
Les composés contenant de l'imidazole, y compris notre molécule cible, présentent des propriétés antibactériennes. Les chercheurs ont synthétisé des dérivés ayant une activité antimycobactérienne notable. Ces composés pourraient potentiellement contribuer à la lutte contre les infections bactériennes résistantes aux médicaments .
Effets Anti-inflammatoires
L'échafaudage chimique du composé suggère un potentiel anti-inflammatoire. Les dérivés de l'imidazole ont été étudiés pour leur capacité à moduler les voies inflammatoires. Enquêter sur les effets anti-inflammatoires de ce composé pourrait conduire à de nouvelles stratégies thérapeutiques .
Applications Antivirales
Les composés à base d'imidazole possèdent souvent des propriétés antivirales. Bien que des études spécifiques sur notre composé soient limitées, sa ressemblance structurelle avec des agents antiviraux connus (tels que l'enviroxime) justifie une exploration plus approfondie .
Activité Anti-ulcéreuse
Certains médicaments disponibles dans le commerce contenant un cycle 1,3-diazole, similaire à notre composé, présentent des effets anti-ulcéreux. Des exemples incluent l'oméprazole et le pantoprazole. Enquêter sur le potentiel de notre composé dans ce contexte pourrait produire des informations précieuses .
Effets Antiprotozoaires et Antibactériens
Les dérivés de l'imidazole se sont révélés prometteurs en tant qu'agents antiprotozoaires. Des composés comme le tinidazole et l'ornidazole, qui partagent des caractéristiques structurelles avec notre composé, sont utilisés pour traiter les infections protozoaires. Explorer l'activité de notre composé contre les protozoaires et les bactéries pourrait être intéressant .
Mécanisme D'action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The inhibition of these conversions results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These conversions are part of the body’s inflammatory response, so their inhibition leads to anti-inflammatory effects .
Result of Action
The compound’s action results in anti-inflammatory effects . By inhibiting the COX enzymes and preventing the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin, the compound reduces inflammation .
Safety and Hazards
Orientations Futures
The future directions for research on these compounds could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This could involve developing new synthetic methods for these compounds, studying their physical and chemical properties, and investigating their biological activity .
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLHVQZFXVCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)


![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)



![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)


![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
